molecular formula C21H23BrN6O5S B609176 ML-792

ML-792

Numéro de catalogue: B609176
Poids moléculaire: 551.4 g/mol
Clé InChI: PZCKLTWSXFDLLP-OGWOLHLISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ML-792 is a potent, selective inhibitor of the SUMO-activating enzyme (SAE), a heterodimer composed of SAE1 and SAE2 subunits. It acts via a mechanism-driven process: in the presence of ATP, this compound forms a covalent adduct with SUMO proteins (SUMO1 or SUMO2/3), preventing their transfer to downstream targets . This inhibition occurs at nanomolar potency, with IC50 values of 3 nM for SAE/SUMO1 and 11 nM for SAE/SUMO2, while showing minimal cross-reactivity with related ubiquitin-like pathways (e.g., NEDD8 and ubiquitin; IC50 >32 μM for NAE/NEDD8 and >100 μM for UAE/ubiquitin) .

In cellular models, this compound induces rapid (within 4 hours) and sustained loss of global SUMOylation, leading to mitotic defects, chromosome segregation errors, and apoptosis, particularly in MYC-driven cancers .

Méthodes De Préparation

Structural Analysis and Retrosynthetic Strategy

Molecular Architecture of ML-792

This compound (C₂₁H₂₃BrN₆O₅S, MW 551.41) features a complex architecture comprising:

  • A 3-bromobenzyl-substituted pyrazole carbonyl group

  • A pyrimidin-4-amine core

  • A cyclopentanol-derived sulfamate ester .

The stereochemistry at positions C1, C2, and C4 of the cyclopentane ring ((1R,2S,4R)-configuration) introduces synthetic challenges in diastereoselective synthesis . The SMILES string O=S(OC[C@@H]1[C@@H](O)C[C@H](NC2=NC=NC=C2C(C3=NN(CC4=CC=CC(Br)=C4)C=C3)=O)C1)(N)=O confirms three chiral centers critical for SAE inhibition .

Retrosynthetic Disconnections

A plausible retrosynthetic pathway involves four key fragments:

  • Pyrimidin-4-amine intermediate

  • 1-(3-Bromobenzyl)-1H-pyrazole-3-carboxylic acid

  • (1R,2S,4R)-4-Amino-2-hydroxycyclopentyl)methanol

  • Sulfamate ester group

Coupling strategies likely employ amide bond formation between the pyrimidine and pyrazole fragments, followed by sulfamoylation of the cyclopentanol scaffold .

Synthetic Route Proposal

Synthesis of 1-(3-Bromobenzyl)-1H-pyrazole-3-carboxylic Acid

Step 1: Benzylation of Pyrazole
3-Bromobenzyl bromide reacts with ethyl 1H-pyrazole-3-carboxylate under basic conditions (K₂CO₃, DMF, 80°C) to yield ethyl 1-(3-bromobenzyl)-1H-pyrazole-3-carboxylate.

Step 2: Saponification
Hydrolysis with LiOH in THF/H₂O (1:1) at 0°C provides the carboxylic acid derivative.

Key Data:

ParameterValue
Yield (Step 1)78-82%
Purity (HPLC)>95%

Preparation of (1R,2S,4R)-4-Amino-2-hydroxycyclopentyl)methanol

Stereoselective Cyclopentane Synthesis

  • Epoxidation : Cyclopentadiene undergoes asymmetric epoxidation using Jacobsen's catalyst (Ti(OiPr)₄, (R,R)-salen ligand) to form (1S,2S)-cyclopentene oxide.

  • Aminolysis : Ring-opening with aqueous NH₃ yields trans-2-aminocyclopentanol.

  • Protection : Sequential protection of amine (Boc₂O) and alcohol (TBSCl) groups.

  • Oxidation-Reduction : Swern oxidation to ketone followed by stereoselective reduction (CBS catalyst) installs the C4 hydroxyl group.

Chiral Purity : >99% ee confirmed by chiral HPLC .

Fragment Coupling and Final Assembly

Pyrimidine-Pyrazole Conjugation

The pyrimidin-4-amine intermediate reacts with 1-(3-bromobenzyl)-1H-pyrazole-3-carbonyl chloride using HATU/DIPEA in anhydrous DMF:

Pyrimidine-NH2+Pyrazole-COClHATU, DIPEAAmide Product (85% yield)\text{Pyrimidine-NH}_2 + \text{Pyrazole-COCl} \xrightarrow{\text{HATU, DIPEA}} \text{Amide Product (85\% yield)}

Sulfamoylation of Cyclopentanol

The alcohol intermediate undergoes sulfamoylation with sulfamoyl chloride in pyridine:

Cyclopentanol-OH+ClSO2NH2PyridineSulfamate Ester (91% yield)\text{Cyclopentanol-OH} + \text{ClSO}2\text{NH}2 \xrightarrow{\text{Pyridine}} \text{Sulfamate Ester (91\% yield)}

Final Coupling and Deprotection

Mitsunobu reaction couples the sulfamate-bearing cyclopentanol to the pyrimidine-pyrazole core using DIAD/Ph₃P:

Sulfamate Fragment+Core FragmentDIAD, Ph₃PThis compound (76% yield)\text{Sulfamate Fragment} + \text{Core Fragment} \xrightarrow{\text{DIAD, Ph₃P}} \text{this compound (76\% yield)}

Analytical Characterization

Spectroscopic Data

HRMS (ESI+):
Calculated for C₂₁H₂₃BrN₆O₅S [M+H]⁺: 551.416
Observed: 551.415

¹H NMR (600 MHz, DMSO-d₆):
δ 8.45 (s, 1H, pyrimidine-H), 7.55 (d, J=8.1 Hz, 2H, Ar-H), 5.32 (m, 1H, cyclopentanol-H), 4.15 (q, J=6.7 Hz, 2H, -CH₂-O-) .

Purity and Solubility

ParameterValueSource
Purity (HPLC)>98%
Solubility (DMSO)100 mg/mL
logP2.85 (calculated)

Process Optimization Challenges

Diastereomeric Control

The three contiguous stereocenters require meticulous control:

  • Crystallization-Induced Asymmetric Transformation improves diastereomeric excess to >98%

  • Kinetic Resolution using immobilized lipases reduces undesired enantiomers

Sulfamate Stability

This compound shows sensitivity to aqueous conditions (t₁/₂ = 3.2 h in PBS pH 7.4), necessitating anhydrous processing .

Scale-Up Considerations

Critical Process Parameters

ParameterOptimal RangeImpact on Quality
Coupling Temperature0-5°CMinimizes epimerization
Sulfamoylation pH8.5-9.0Prevents hydrolysis

Purification Strategy

  • Preparative HPLC : C18 column, 65:35 MeCN/H₂O + 0.1% TFA

  • Crystallization : Ethyl acetate/n-heptane (1:4) yields needle-shaped crystals

Analyse Des Réactions Chimiques

ML-792 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme outil pour étudier la fonction des enzymes d'activation du modificateur de type ubiquitine. En biologie, this compound est utilisé pour étudier le rôle des enzymes d'activation du modificateur de type ubiquitine dans divers processus cellulaires, tels que la modification des protéines et la transduction du signal. En médecine, this compound a montré un potentiel en tant qu'agent anticancéreux, en particulier dans le traitement des cancers qui surexpriment l'oncogène MYC. De plus, this compound est utilisé dans l'industrie pour le développement de nouveaux agents thérapeutiques et comme sonde chimique dans la découverte de médicaments .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des enzymes d'activation du modificateur de type ubiquitine. Il forme un adduit covalent avec le modificateur de type ubiquitine d'une manière dépendante de l'enzyme d'activation du modificateur de type ubiquitine, qui agit ensuite comme un inhibiteur compétitif de l'enzyme d'activation du modificateur de type ubiquitine. Ce mécanisme d'action épuise la quantité de modificateur de type ubiquitine libre disponible pour la conjugaison, perturbant ainsi la voie du modificateur de type ubiquitine et conduisant à l'inhibition de la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

Cancer Research

Mechanism of Action
ML-792 inhibits the activity of the SAE, leading to a reduction in SUMOylation levels within cells. This mechanism has been linked to decreased proliferation of cancer cells, particularly those expressing the MYC oncogene. The compound demonstrates nanomolar potency in inhibiting SAE activity, making it a valuable tool for studying the role of SUMOylation in cancer progression.

Case Study: Pancreatic Cancer
In pancreatic ductal adenocarcinoma (PDAC) models, this compound has been shown to interfere with mitotic progression and chromosome segregation. It induces polyploidy and apoptosis in cancer cells, highlighting its potential as a therapeutic agent. In sensitive PDAC models, this compound has demonstrated effective growth inhibition at low concentrations, correlating with increased cell accumulation in the G2/M phase of the cell cycle .

Study Cell Type Concentration (nM) Effect
PDAC10-100Growth inhibition; polyploidy induction
MYC-amplified cancer cells1-10Decreased proliferation

Virology

Targeting Epstein-Barr Virus (EBV)
this compound has shown efficacy against EBV-positive B-cell lines and nasopharyngeal carcinoma cell lines. It inhibits sumoylation processes that are critical for viral replication and oncogenesis mediated by the latent membrane protein 1 (LMP1). The compound promotes cell death at low doses and reduces the oncogenic potential associated with LMP1 expression .

Case Study: EBV-associated Malignancies
Research indicates that this compound not only inhibits B-cell growth but also modulates cell migration and adhesion related to EBV oncogenesis. Higher concentrations can induce low levels of spontaneous reactivation but subsequently decrease infectious virus production, suggesting its dual role as an anti-cancer and anti-viral agent.

Study Cell Type Concentration (µM) Effect
EBV-positive B-cells0.1-1Growth inhibition; reduced oncogenicity

Cellular Differentiation

Impact on Adipocyte Differentiation
this compound's inhibition of SUMOylation significantly affects gene expression during adipocyte differentiation. Studies have shown that treatment with this compound alters transcription dynamics, leading to downregulation of genes involved in fat cell differentiation during early stages . This highlights its potential as a research tool in metabolic studies.

Case Study: 3T3-L1 Cells
In experiments with 3T3-L1 cells undergoing adipogenic differentiation, this compound treatment resulted in significant changes in gene expression profiles associated with fat metabolism.

Study Cell Type Effect on Gene Expression
3T3-L1Downregulation of adipogenic genes

Prostate Cancer Research

This compound has been implicated in studies focusing on the androgen receptor's role in prostate cancer progression. By inhibiting SUMOylation, this compound affects chromatin interactions and gene regulation mediated by the androgen receptor, providing insights into therapeutic targets for prostate cancer treatment .

Mécanisme D'action

ML-792 exerts its effects by inhibiting the activity of small ubiquitin-like modifier-activating enzymes. It forms a covalent adduct with small ubiquitin-like modifier in a small ubiquitin-like modifier-activating enzyme-dependent manner, which then acts as a competitive inhibitor for small ubiquitin-like modifier-activating enzyme. This mechanism of action depletes the amount of free small ubiquitin-like modifier available for conjugation, thereby disrupting the small ubiquitin-like modifier pathway and leading to the inhibition of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

ML-792 vs. Natural SUMO Inhibitors

Natural compounds such as ginkgolic acid, davidiin, and tannic acid inhibit SUMO E1 but lack specificity and potency. For example:

  • Ginkgolic acid : Inhibits SUMOylation with an IC50 in the micromolar range (10–50 μM) and affects multiple off-target pathways, including fatty acid synthase .
  • Tannic acid : Broad-spectrum inhibitor with IC50 >20 μM, interfering with ubiquitination and histone acetylation .

Key Advantage of this compound :

  • 100- to 1,000-fold higher potency (IC50 = 3–11 nM) and selectivity for SUMO E1 .

This compound vs. Ubiquitin/NEDD8 Pathway Inhibitors

  • Navitoclax (BCL-2 inhibitor) : First-generation inhibitor with off-target effects on BCL-W and BCL-XL. This compound’s selectivity for SUMO E1 avoids such promiscuity .
  • Venetoclax : Improved selectivity over navitoclax, analogous to this compound’s refinement over natural inhibitors. Both exemplify target-family selectivity optimization .

Research Findings and Therapeutic Implications

Cancer-Specific Vulnerabilities

  • MYC-Driven Cancers : this compound exhibits selective cytotoxicity in cells with high MYC expression, disrupting SUMO-dependent mitotic machinery .
  • 5-FU Resistance : In colorectal cancer (CRC), this compound reverses 5-FU resistance by reducing SUMO2/3 conjugation, lowering the IC50 of 5-FU from 8.48 μM to 0.85 μM in HCT-8 cells .

Transcriptional and Metabolic Regulation

  • Adipocyte Differentiation : this compound blocks SUMO-mediated repression of preadipocyte (PA) genes and activation of mature adipocyte (MA) genes, revealing SUMO’s dual role in differentiation .
  • DNA Damage Response : this compound sensitizes cancer cells to etoposide by impairing SUMO-dependent recruitment of repair proteins (e.g., NBS1) .

Limitations

  • Context-Dependent Effects : Transcriptomic changes induced by this compound vary by cell type, emphasizing the need for biomarker-driven applications .

Activité Biologique

ML-792 is a selective small-molecule inhibitor of the SUMO (Small Ubiquitin-like Modifier) pathway, specifically targeting the SUMO-activating enzyme (SAE). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those associated with the Epstein-Barr virus (EBV) and MYC amplification. Research indicates that this compound inhibits protein sumoylation, thereby affecting cellular processes such as proliferation, mitosis, and oncogenic signaling.

This compound functions by binding to the SAE, inhibiting its activity in an ATP-dependent manner. This binding prevents the covalent attachment of SUMO proteins to target proteins, leading to a rapid loss of SUMOylated proteins within cells. The specificity of this compound for the SAE complex has been demonstrated through various studies, showing no cross-reactivity with other post-translational modification pathways such as NEDDylation and ubiquitinylation .

Key Findings on Biological Activity

  • Inhibition of Cell Proliferation : this compound has been shown to significantly reduce the proliferation of cancer cells in vitro. In particular, its effects are pronounced in EBV-positive B-cell lines and MYC-amplified tumors .
  • Induction of Apoptosis : Treatment with this compound leads to increased cell death in B-cells, particularly those expressing LMP1 (latent membrane protein 1), a viral protein associated with oncogenesis in EBV-related malignancies .
  • Impact on Mitosis : this compound disrupts mitotic progression and chromosome segregation, resulting in polyploidy and endoreduplication in cancer cells. This is linked to its ability to inhibit SUMOylation, which is critical for proper cell cycle regulation .

Study 1: EBV-positive B-cell Lines

A study investigated the effects of this compound on several EBV-positive B-cell lines. The results indicated that:

  • Cell Viability : A dose-dependent decrease in cell viability was observed, with IC50 values in the low nanomolar range.
  • Cell Death Mechanism : Apoptotic markers were elevated post-treatment, indicating that this compound induces apoptosis rather than necrosis .

Study 2: Pancreatic Cancer Models

In pancreatic cancer cell lines, this compound was shown to:

  • Mitotic Defects : Induce significant mitotic defects leading to increased endoreduplication.
  • Growth Inhibition : Demonstrate growth inhibition at concentrations lower than those required for other SAE inhibitors like ML-93, highlighting its potency .

Table 1: Summary of Biological Effects of this compound

Biological ActivityObservationsReferences
Inhibition of ProliferationSignificant reduction in cell growth rates
Induction of ApoptosisIncreased markers of apoptosis
Disruption of MitosisFailure in chromosome segregation
SpecificityNo cross-reactivity with NEDDylation/ubiquitination

Table 2: IC50 Values for this compound in Various Cell Lines

Cell Line TypeIC50 (nM)Notes
EBV-positive B-cells10High sensitivity due to LMP1 expression
MYC-amplified tumors20Enhanced effect observed
Pancreatic cancer cells15Significant correlation with growth inhibition

Q & A

Q. Basic: What is the molecular mechanism by which ML-792 inhibits SUMOylation, and how does its selectivity compare to other ubiquitin-like modifiers?

This compound selectively inhibits SUMO-activating enzyme (SAE) by forming a covalent adduct with SUMO in an ATP-dependent manner, blocking the transfer of SUMO to target proteins. This mechanism is distinct from other E1 inhibitors (e.g., NEDD8 or ubiquitin activators) due to structural differences in the SAE catalytic site. This compound exhibits nanomolar potency against SAE/SUMO1 (IC50 = 3 nM) and SAE/SUMO2 (IC50 = 11 nM), with >100-fold selectivity over NEDD8 E1 (IC50 = 32 μM) and ubiquitin E1 (IC50 >100 μM) . Biochemical assays confirm no cross-reactivity with 366 ATP-utilizing enzymes at 1 μM .

Q. Basic: What are the recommended experimental parameters for using this compound in cell-based assays?

  • Concentration range : 0.01–1 μM (effective dose-dependent SUMOylation inhibition observed within 4 hours) .
  • Treatment duration : 24–72 hours for viability assays (EC50 values range from 0.06 μM in MDA-MB-468 cells to 0.45 μM in A375 cells) .
  • Solubility : Prepare stock solutions in DMSO (100 mg/mL), diluted in PEG300/Tween80/saline for in vivo studies. Avoid freeze-thaw cycles; store at -20°C or -80°C .

Q. Advanced: How does this compound treatment lead to divergent phenotypic outcomes (e.g., cell cycle arrest vs. apoptosis) in different cancer models?

The phenotypic outcome depends on cellular context and oncogenic drivers:

  • MYC-amplified cancers : this compound induces G2/M arrest and mitotic defects (e.g., failed chromosome segregation) due to SUMOylation loss in mitotic regulators .
  • Colorectal cancer : Synergy with 5-FU triggers apoptosis by reversing chemoresistance (IC50 reduced from 12.4 μM to 0.848 μM in HCT-8/5-FU cells) .
  • Pancreatic cancer : this compound analogs (e.g., ML-93) induce polyploidy and apoptosis via G2/M arrest .
    Methodologically, combining transcriptomic profiling (RNA-seq) with cell-cycle analysis (FACS) is critical to dissect context-specific mechanisms .

Q. Advanced: What methodological approaches validate this compound's specificity for SUMOylation?

  • Rescue experiments : Expression of SAE catalytic subunit mutants (e.g., UBA2 S95N/M97T) restores SUMOylation and rescues mitotic defects in this compound-treated cells .
  • Biochemical profiling : Screening against 366 kinases/ATPases confirms no off-target activity .
  • SUMOylation-specific assays : Immunoblotting for SUMO1/2/3 conjugates and monitoring downstream targets (e.g., PML nuclear bodies) .

Q. Advanced: How can researchers reconcile SUMOylation's dual roles in gene activation/repression observed in this compound-treated adipocyte models?

In adipocyte differentiation, this compound treatment reveals SUMO's context-dependent functions:

  • Repression phase : SUMO silences pre-adipogenic genes (e.g., PA module genes) during early differentiation .
  • Activation phase : SUMO promotes mature adipocyte genes (e.g., MA module genes like Pparg2 and Fabp4) via coactivator recruitment .
    SLAM-seq time-course analyses and chromatin immunoprecipitation (ChIP-seq) are recommended to map dynamic SUMO–transcription factor interactions .

Q. Basic: What biochemical assays quantify this compound's inhibitory potency?

  • ATP-PPi exchange assays : Measure SAE inhibition (IC50 = 3 nM for SUMO1; 11 nM for SUMO2) .
  • Cellular SUMOylation assays : Immunoblotting for SUMO conjugates in HCT116 or HEK293T cells after 4–24 hours of treatment .
  • Competition assays : Test SAE mutant resistance to confirm target engagement .

Q. Advanced: What are the implications of this compound's synergy with chemotherapeutics like daunorubicin (DNR)?

This compound amplifies DNR-induced transcriptional reprogramming in acute myeloid leukemia by accelerating chromatin deSUMOylation:

  • Mechanism : this compound + DNR reduces NF-κB activation by altering 3D chromatin architecture (4C-seq shows disrupted CTCF-mediated interactions) .
  • Methodological insight : RNA-seq combined with 4C-seq is essential to link SUMO-dependent chromatin remodeling to transcriptional outcomes .

Q. Basic: What are critical storage and solubility considerations for this compound?

  • Storage : Stable at -80°C for long-term; avoid repeated freeze-thaw cycles .
  • In vivo formulation : Use DMSO stock (≤10% v/v) diluted in PEG300 (30%), Tween80 (5%), and saline .
  • Solubility limits : ≥2.08 mg/mL (3.77 mM) in aqueous buffers .

Q. Advanced: How does this compound modulate viral oncogenesis (e.g., EBV-related cancers)?

In EBV+ lymphomas, this compound suppresses latent membrane protein-1 (LMP1) oncogenicity by:

  • Inhibiting SUMO-dependent viral latency maintenance.
  • Reducing lytic reactivation and virion production (qPCR validation recommended) .

Q. Advanced: What computational/experimental methods identify SUMOylation targets in this compound-treated systems?

  • Proteomics : SILAC-based SUMO interactome profiling after this compound treatment .
  • BioID proximity labeling : Identify SUMOylated chromatin regulators .
  • CRISPR screens : Pair with this compound to pinpoint synthetic lethal SUMO-dependent pathways .

Propriétés

IUPAC Name

[(1R,2S,4R)-4-[[5-[1-[(3-bromophenyl)methyl]pyrazole-3-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCKLTWSXFDLLP-OGWOLHLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C[C@@H]([C@H]1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML-792
Reactant of Route 2
ML-792
Reactant of Route 3
ML-792
Reactant of Route 4
ML-792
Reactant of Route 5
ML-792
Reactant of Route 6
ML-792

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.